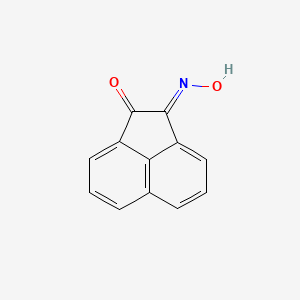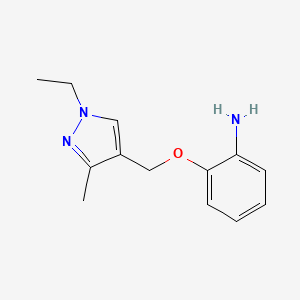
2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline typically involves the reaction of 1-ethyl-3-methyl-4-chloromethylpyrazole with aniline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis, can be employed to reduce the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aniline in the presence of a base like potassium carbonate in DMF.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)benzene
- 2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanol
- 1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)phenol
Uniqueness
2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline is unique due to the presence of both the pyrazole and aniline moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H17N3O |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
2-[(1-ethyl-3-methylpyrazol-4-yl)methoxy]aniline |
InChI |
InChI=1S/C13H17N3O/c1-3-16-8-11(10(2)15-16)9-17-13-7-5-4-6-12(13)14/h4-8H,3,9,14H2,1-2H3 |
Clave InChI |
LNDKUKFZFRYJIR-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=N1)C)COC2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B11725328.png)



![Ethyl 4-chloro-3-[(2-cyanoacetamido)imino]butanoate](/img/structure/B11725338.png)

![ethyl 2-[2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-3-ylidene]acetate](/img/structure/B11725349.png)
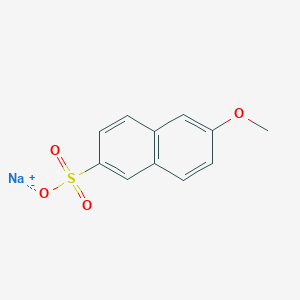
![ethyl (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propanoate](/img/structure/B11725356.png)
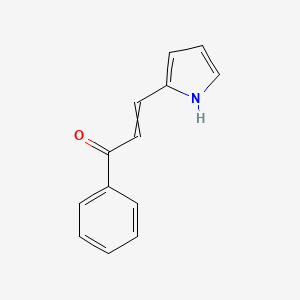
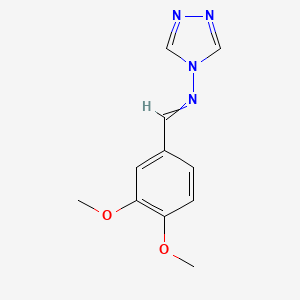
![N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11725366.png)
